Cas no 1344844-30-9 (2-(dimethylamino)methylidene-4-propylcyclohexan-1-one)

2-(Dimethylamino)methylidene-4-propylcyclohexan-1-one is a versatile intermediate in organic synthesis, characterized by its reactive α,β-unsaturated ketone moiety and dimethylamino substituent. This compound is particularly valuable in the preparation of heterocyclic frameworks and functionalized cyclohexanone derivatives due to its ability to undergo nucleophilic addition and cyclization reactions. The propyl group enhances lipophilicity, making it useful in the design of bioactive molecules. Its structural features also facilitate applications in asymmetric synthesis and catalysis. The compound’s stability under standard conditions ensures ease of handling, while its reactivity profile allows for selective modifications, making it a practical choice for pharmaceutical and agrochemical research.
2-(dimethylamino)methylidene-4-propylcyclohexan-1-one structure
1344844-30-9 structure
商品名:2-(dimethylamino)methylidene-4-propylcyclohexan-1-one
CAS番号:1344844-30-9
MF:C12H21NO
メガワット:195.301243543625
CID:5702021
PubChem ID:63706281

2-(dimethylamino)methylidene-4-propylcyclohexan-1-one 化学的及び物理的性質

名前と識別子

    • Cyclohexanone, 2-[(dimethylamino)methylene]-4-propyl-
    • 2-((Dimethylamino)methylene)-4-propylcyclohexan-1-one
    • EN300-1125913
    • 1344844-30-9
    • 2-[(Dimethylamino)methylidene]-4-propylcyclohexan-1-one
    • CS-0348569
    • 2-(dimethylamino)methylidene-4-propylcyclohexan-1-one
    • インチ: 1S/C12H21NO/c1-4-5-10-6-7-12(14)11(8-10)9-13(2)3/h9-10H,4-8H2,1-3H3
    • InChIKey: XFMCXDVTHSSDHZ-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)CCC(CCC)CC1=CN(C)C

計算された属性

  • せいみつぶんしりょう: 195.162314293g/mol
  • どういたいしつりょう: 195.162314293g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 20.3Ų

じっけんとくせい

  • 密度みつど: 0.986±0.06 g/cm3(Predicted)
  • ふってん: 286.5±29.0 °C(Predicted)
  • 酸性度係数(pKa): 5.71±0.40(Predicted)

2-(dimethylamino)methylidene-4-propylcyclohexan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1125913-1.0g
2-[(dimethylamino)methylidene]-4-propylcyclohexan-1-one
1344844-30-9
1g
$728.0 2023-05-23
Enamine
EN300-1125913-0.5g
2-[(dimethylamino)methylidene]-4-propylcyclohexan-1-one
1344844-30-9 95%
0.5g
$535.0 2023-10-26
Enamine
EN300-1125913-5.0g
2-[(dimethylamino)methylidene]-4-propylcyclohexan-1-one
1344844-30-9
5g
$2110.0 2023-05-23
Enamine
EN300-1125913-10g
2-[(dimethylamino)methylidene]-4-propylcyclohexan-1-one
1344844-30-9 95%
10g
$2393.0 2023-10-26
Enamine
EN300-1125913-0.05g
2-[(dimethylamino)methylidene]-4-propylcyclohexan-1-one
1344844-30-9 95%
0.05g
$468.0 2023-10-26
Enamine
EN300-1125913-0.1g
2-[(dimethylamino)methylidene]-4-propylcyclohexan-1-one
1344844-30-9 95%
0.1g
$490.0 2023-10-26
Enamine
EN300-1125913-1g
2-[(dimethylamino)methylidene]-4-propylcyclohexan-1-one
1344844-30-9 95%
1g
$557.0 2023-10-26
Enamine
EN300-1125913-5g
2-[(dimethylamino)methylidene]-4-propylcyclohexan-1-one
1344844-30-9 95%
5g
$1614.0 2023-10-26
Enamine
EN300-1125913-2.5g
2-[(dimethylamino)methylidene]-4-propylcyclohexan-1-one
1344844-30-9 95%
2.5g
$1089.0 2023-10-26
Enamine
EN300-1125913-10.0g
2-[(dimethylamino)methylidene]-4-propylcyclohexan-1-one
1344844-30-9
10g
$3131.0 2023-05-23

2-(dimethylamino)methylidene-4-propylcyclohexan-1-one 関連文献

2-(dimethylamino)methylidene-4-propylcyclohexan-1-oneに関する追加情報

Introduction to 2-(dimethylamino)methylidene-4-propylcyclohexan-1-one (CAS No. 1344844-30-9) and Its Emerging Applications in Chemical Biology

2-(dimethylamino)methylidene-4-propylcyclohexan-1-one (CAS No. 1344844-30-9) is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. The compound belongs to the class of β-keto esters, which are well-known for their broad spectrum of biological activities and utility in drug discovery. Its molecular framework, featuring a cyclohexanone core substituted with a dimethylamino group and a propyl side chain, endows it with distinct electronic and steric properties that make it a promising scaffold for developing novel bioactive molecules.

The nomenclature of this compound reflects its chemical composition and structural arrangement. The term "dimethylamino" indicates the presence of a nitrogen atom bonded to two methyl groups, contributing to the compound's basicity and potential interaction with acidic functional groups in biological systems. The "methylidene" moiety suggests the presence of a carbon-carbon double bond adjacent to the carbonyl group, which can participate in various chemical reactions, including Michael additions and aldol condensations. The "4-propylcyclohexan-1-one" part of the name specifies the substitution pattern on the cyclohexane ring, with a propyl group attached at the 4-position and a carbonyl group at the 1-position. This specific arrangement creates a balance between lipophilicity and steric hindrance, which is often critical for optimizing bioactivity.

In recent years, there has been growing interest in exploring the pharmacological potential of 2-(dimethylamino)methylidene-4-propylcyclohexan-1-one and its derivatives. The compound's structural features make it a versatile intermediate for synthesizing more complex molecules with tailored biological properties. For instance, modifications at the dimethylamino group or the propyl side chain can be employed to fine-tune its solubility, metabolic stability, and target specificity. Such flexibility has opened up avenues for its application in various therapeutic areas.

One of the most compelling aspects of 2-(dimethylamino)methylidene-4-propylcyclohexan-1-one is its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By leveraging the compound's β-keto ester moiety, researchers have been able to develop novel inhibitors that target specific kinases with high selectivity. Preliminary studies have shown that derivatives of this compound exhibit inhibitory activity against certain kinases, making them promising candidates for further development.

Another area where 2-(dimethylamino)methylidene-4-propylcyclohexan-1-one has shown promise is in the development of antimicrobial agents. The rise of antibiotic-resistant bacteria poses a significant challenge to global health, necessitating the discovery of new antimicrobial compounds. The structural complexity of this molecule allows for interactions with bacterial enzymes and cellular components, potentially leading to mechanisms that disrupt bacterial growth or survival. Researchers are exploring its efficacy against Gram-positive and Gram-negative bacteria, as well as its potential to overcome existing resistance mechanisms.

The compound's ability to act as a chiral building block has also been exploited in drug development. Chirality is a fundamental aspect of many biologically active molecules, and controlling the stereochemistry of drug candidates is essential for achieving optimal pharmacological effects. 2-(dimethylamino)methylidene-4-propylcyclohexan-1-one can be used to synthesize enantiomerically pure compounds through asymmetric synthesis techniques. This approach has led to the discovery of several novel drugs with improved efficacy and reduced side effects.

Advances in computational chemistry have further enhanced the utility of 2-(dimethylamino)methylidene-4-propylcyclohexan-1-one as a drug discovery tool. Molecular modeling studies have been conducted to predict how this compound interacts with biological targets at the atomic level. These insights have guided medicinal chemists in designing more potent and selective derivatives. Additionally, virtual screening techniques have been employed to identify new analogs with enhanced bioactivity based on known binding modes.

The synthesis of 2-(dimethylamino)methylidene-4-propylcyclohexan-1-one presents an interesting challenge due to its complex structural features. Traditional synthetic routes involve multi-step processes that require careful control over reaction conditions to achieve high yields and purity. However, recent advancements in synthetic methodologies have made it possible to produce this compound more efficiently and on larger scales. These improvements have facilitated its use in both academic research and industrial applications.

In conclusion,2-(dimethylamino)methylidene-4-propylcyclohexan-1-one (CAS No. 1344844-30-9) is a structurally fascinating compound with significant potential in chemical biology and drug discovery. Its unique pharmacophoric features make it a valuable scaffold for developing novel bioactive molecules with applications across various therapeutic areas. As research continues to uncover new synthetic strategies and pharmacological properties,this compound is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.

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